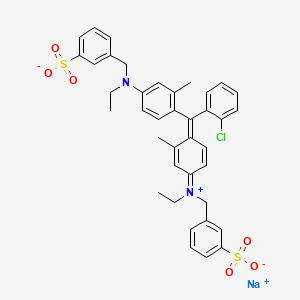

Acid green 22

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5863-51-4 |

|---|---|

Molecular Formula |

C39H38ClN2NaO6S2 |

Molecular Weight |

753.3 g/mol |

IUPAC Name |

sodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C39H39ClN2O6S2.Na/c1-5-41(25-29-11-9-13-33(23-29)49(43,44)45)31-17-19-35(27(3)21-31)39(37-15-7-8-16-38(37)40)36-20-18-32(22-28(36)4)42(6-2)26-30-12-10-14-34(24-30)50(46,47)48;/h7-24H,5-6,25-26H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |

InChI Key |

AYQGOOLZDOHXAY-UHFFFAOYSA-M |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+] |

Isomeric SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=CC=C5Cl)C.[Na+] |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+] |

Other CAS No. |

5863-51-4 |

Origin of Product |

United States |

Environmental Distribution, Persistence, and Transformation of Acid Green 22 in Environmental Compartments

Environmental Release Pathways and Dissemination Mechanisms

The primary route for Acid Green 22 to enter the environment is through industrial wastewater. sci-hub.st Synthetic dyes are often resistant to conventional wastewater treatment methods, leading to their discharge into natural water bodies. nih.govnih.gov

Textile Effluent Discharge Dynamics

The textile industry is a major consumer of water and producer of highly polluted wastewater. austinpublishinggroup.com During the dyeing process, a significant portion of the dye, estimated to be between 10% and 20%, does not bind to the fibers and is lost to the effluent. nih.govcanada.ca This results in highly colored wastewater that, if discharged without adequate treatment, can significantly impact aquatic ecosystems by reducing light penetration and inhibiting photosynthesis. nih.gov

Textile wastewater is characterized by high levels of Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), suspended solids, salts, and residual dye chemicals. scirp.orgaustinpublishinggroup.com The effluent from dyeing processes using acid dyes often contains acids like acetic acid or formic acid, used to control the pH of the dye bath. scirp.orgbiopolchemicals.com

Industrial Wastewater Contamination Routes

Beyond the direct discharge from textile mills, this compound can enter the environment from the facilities where it is manufactured and formulated into commercial products. canada.ca Spills and leaks during production, transportation, and storage can contribute to soil and water contamination. canada.ca The main pathway into the environment remains the release of wastewater from various stages of its industrial lifecycle. sci-hub.st Triarylmethane dyes, as a class, are known to be released from paper dyeing and de-inking processes as well. canada.ca

Abiotic Transformation Processes in Aquatic and Terrestrial Matrices

Abiotic transformation involves the degradation of a compound through non-biological processes, such as chemical reactions with light or water.

Photolytic Degradation Mechanisms under Environmental Conditions

Triarylmethane dyes are generally known to be sensitive to photochemical oxidation, which contributes to their characteristically poor lightfastness on natural fibers. sci-hub.st The degradation process is influenced by UV radiation, which can break down the complex molecular structure of the dye. sci-hub.st

While specific studies on this compound are limited, research on similar dyes provides insight into potential mechanisms. For instance, the photocatalytic degradation of Acid Green 25, an anthraquinone (B42736) dye, has been successfully demonstrated using catalysts like TiO2. electrochemsci.org In such processes, highly reactive species like hydroxyl radicals (•OH) are generated, which attack and break down the dye molecule. mdpi.com It is plausible that this compound undergoes a similar degradation pathway under UV light, especially in the presence of photocatalytic materials. Studies on other dyes have shown that photodegradation can lead to a significant reduction in color and COD. electrochemsci.orguobaghdad.edu.iq

Hydrolysis and Oxidation Reactions in Natural Waters

However, these dyes are susceptible to oxidation. sci-hub.st Advanced Oxidation Processes (AOPs), which generate powerful oxidants like hydroxyl radicals, have proven effective in degrading various dyes in textile effluents. austinpublishinggroup.com These processes can break down the chromophore of the dye, leading to decolorization and mineralization into simpler, less harmful compounds like carbon dioxide and water.

Biotic Transformation and Biodegradation Potential

Biotic transformation refers to the degradation of a compound by living organisms, primarily microorganisms. Synthetic dyes, including those of the triarylmethane class, are generally considered recalcitrant, meaning they resist biodegradation due to their complex structure and synthetic origin. nih.govmdpi.com

Biological degradation can occur through two primary mechanisms: biosorption, where the dye is adsorbed onto the surface of microbial biomass, and biodegradation, where the dye is broken down by microbial enzymes. nih.gov

Studies on various microorganisms have shown potential for decolorizing triarylmethane dyes. Bacteria such as Aeromonas hydrophila have demonstrated the ability to decolorize and degrade these dyes, with optimal conditions typically at a neutral to slightly alkaline pH (7-8) and a temperature of around 35°C. nih.govsciepub.comscilit.com The degradation process often involves the breakdown of the dye into non-colored intermediate compounds. nih.gov

Fungi, particularly white-rot fungi like Pleurotus eryngii, have also been investigated for their ability to decolorize acid dyes. asianpubs.org These fungi produce extracellular enzymes, such as laccases, that can oxidize a wide range of aromatic compounds, including dyes. researchgate.netnih.govmedcraveonline.com Research on Acid Green 25 showed that P. eryngii was capable of decolorizing the dye on agar (B569324) plates. asianpubs.org While agitation can sometimes inhibit the process, these fungi represent a promising avenue for the mycoremediation of dye-contaminated effluents. nih.gov

Anaerobic (oxygen-free) conditions can also facilitate the initial breakdown of some dyes. For triarylmethane dyes, anaerobic digestion has been shown to be more successful than aerobic systems in some cases, leading to the formation of intermediate metabolites. nih.gov A complete mineralization, however, may require a subsequent aerobic treatment step. openbiotechnologyjournal.comijcmas.com

Data Tables

Table 1: General Characteristics of Textile Dyeing Wastewater This table presents typical characteristics of wastewater from textile dyeing processes, which would be representative of effluents containing this compound.

| Parameter | Typical Range | Reference |

|---|---|---|

| pH | 6 - 11 | scirp.org |

| Chemical Oxygen Demand (COD) | 150 - 12000 mg/L | nih.gov |

| Biological Oxygen Demand (BOD) | 80 - 6000 mg/L | nih.gov |

| Total Suspended Solids (TSS) | 10 - 1500 mg/L | scirp.org |

| Color | Highly variable, visible at <1 ppm | nih.gov |

Table 2: Microbial Degradation of Triarylmethane Dyes (Examples) This table provides examples of microbial degradation of triarylmethane dyes, as specific data for this compound is limited. This illustrates the potential for biotic transformation.

| Microorganism | Dye | Decolorization Efficiency | Conditions | Reference |

|---|---|---|---|---|

| Aeromonas hydrophila | Crystal Violet, Malachite Green, Basic Fuchsin | 65% - 90% in 24h (at 50 mg/L) | pH 7-8, 35°C, agitated culture | nih.gov |

| Pleurotus eryngii | Acid Green 25 | Decolorization zone of 4.86 cm in 20 days (at 0.1 g/L) | Agar plate, static | asianpubs.org |

Advanced Remediation Technologies for the Removal and Degradation of Acid Green 22 from Aqueous Solutions

Adsorption Processes for Acid Green 22 Removal

Adsorption is a surface phenomenon where molecules of a substance (adsorbate), in this case, this compound, accumulate on the surface of a solid material (adsorbent). This process is influenced by various factors including the chemical nature of the adsorbent and adsorbate, surface area, particle size, temperature, pH, and contact time.

The quest for cost-effective and efficient adsorbents has led to the investigation of a wide array of materials. These can be broadly categorized into bio-adsorbents, mineral-based adsorbents, and engineered carbonaceous materials.

Agricultural wastes and biomass are attractive options for dye removal due to their low cost, abundance, and renewable nature. bioline.org.brkne-publishing.com These materials, rich in cellulose, hemicellulose, and lignin (B12514952), possess various functional groups that can bind with dye molecules. bioline.org.br

Examples of bio-adsorbents investigated for dye removal, which could be analogous for this compound, include:

Fruit Peels: Durian peels have demonstrated a significant adsorption capacity for Acid Green 25, a similar anionic dye. mdpi.com The peels were prepared by grinding, sieving, and treating with hydrochloric acid. mdpi.com Other fruit wastes like orange peels have also been tested for the removal of various dyes. mdpi.com

Plant-Based Wastes: Materials like grass waste, rice husks, and various plant leaves have been explored as potential adsorbents for dyes. pjoes.comajgreenchem.com For instance, durian peels showed an adsorption capacity of 63.2 mg/g for Acid Green 25. mdpi.com

Biomass Ash: Ash derived from biomass such as cow dung, mango stone, and parthenium leaves has been found to be effective in removing Acid Green 20 from aqueous solutions, showing better performance than commercial activated carbon in some cases.

The effectiveness of these bio-adsorbents often relies on their physical and chemical characteristics, which can be modified through various activation processes to enhance their adsorption capacity. kne-publishing.com

Table 1: Examples of Bio-adsorbents and their Adsorption Capacity for Similar Dyes

| Bio-adsorbent | Target Dye | Adsorption Capacity (mg/g) | Reference |

| Durian Peels | Acid Green 25 | 63.2 | mdpi.com |

| Biomass Ash | Acid Green 20 | Favorable removal |

Mineral-based adsorbents offer another promising avenue for dye remediation due to their natural abundance and unique structural properties.

Activated Clays: Clay minerals like bentonite (B74815) and montmorillonite (B579905) can be chemically modified, typically through acid activation with sulfuric or hydrochloric acid, to enhance their surface area and adsorption capacity. e3s-conferences.orgresearchgate.netmdpi.com This process can increase the specific surface area and create a more porous structure, which is crucial for adsorbing organic compounds. researchgate.netmdpi.com Acid activation has been shown to improve the removal efficiency of various pollutants. jeeng.net

Geopolymers: These are inorganic polymers synthesized from aluminosilicate (B74896) source materials. researchgate.net Magnetic geopolymers have been effectively used for the removal of Acid Green from aqueous solutions. nih.govencyclopedia.pub The porous structure and cation exchange properties of geopolymers contribute to their excellent pollutant retention capabilities. researchgate.net Studies have shown that the adsorption performance of geopolymers for Acid Green can be significant. researchgate.netresearchgate.net

Marble Sludge: Waste marble sludge, a byproduct of the marble processing industry, has been investigated as a low-cost adsorbent for dye removal. gnest.orggnest.org Research has demonstrated its effectiveness in adsorbing dyes like malachite green and acid blue 161. gnest.org The application of marble sludge for removing heavy metals has also been reported, indicating its potential for broader wastewater treatment applications. mdpi.com

Table 2: Examples of Mineral-based Adsorbents for Dye Removal

| Adsorbent | Target Dye/Pollutant | Key Finding | Reference |

| Acid-activated Bentonite | Organic compounds | Increased surface area and adsorption sites. | researchgate.net |

| Magnetic Geopolymer | Acid Green | Strong adsorption compared to other dyes. | researchgate.net |

| Marble Sludge | Malachite Green, Acid Blue 161 | Efficient sorbent for dye removal. | gnest.org |

Engineered carbonaceous materials are highly effective adsorbents due to their large surface area and well-developed porous structures.

Activated Carbon: Activated carbon is a versatile adsorbent widely used for color removal from wastewater due to its high adsorption capacity. deswater.com It can be produced from various carbon-rich materials, including agricultural wastes like guava seeds, coconut shells, and pine sawdust. pjoes.comdeswater.commdpi.com Studies on the removal of Acid Green 1 using activated carbon have shown high adsorption capacities, reaching up to 121.5 mg/g. jmaterenvironsci.com

Biochar: Biochar is a charcoal-like material produced from the pyrolysis of biomass. royalsocietypublishing.org It is considered a low-cost, eco-friendly adsorbent. royalsocietypublishing.orgresearchgate.net The properties of biochar, such as surface area and pore volume, are influenced by the pyrolysis temperature and the feedstock used. royalsocietypublishing.org Modification of biochar, for instance through acid treatment, can significantly enhance its adsorption capacity for dyes. researchgate.netacs.org For example, reed biochar has shown an adsorption capacity of 35.7 mg/g for an acid green dye. nih.gov

Table 3: Engineered Carbonaceous Adsorbents for Acid Dye Removal

| Adsorbent | Target Dye | Adsorption Capacity (mg/g) | Reference |

| Activated Carbon | Acid Green 1 | 121.5 | jmaterenvironsci.com |

| Reed Biochar | Acid Green | 35.7 | nih.gov |

| Activated Palm Ash | Acid Green 25 | 123.4 - 181.8 | researchgate.net |

Understanding the rate of adsorption is crucial for designing efficient wastewater treatment systems. Kinetic models are used to describe the mechanism of solute uptake and the rate-controlling steps.

Pseudo-first-order model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Several studies on the adsorption of acid dyes, including those similar to this compound, have found that the pseudo-second-order kinetic model provides a better fit for the experimental data. gnest.orgresearchgate.netd-nb.info This indicates that the adsorption process is likely controlled by chemical adsorption. For instance, the adsorption of Acid Green 25 onto polyaniline nanotube salt/silica composite was well-described by the pseudo-second-order model. d-nb.info Similarly, the removal of malachite green and acid blue 161 by marble sludge dust also followed the pseudo-second-order kinetics. gnest.org

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. cellulosechemtechnol.roresearchgate.net

Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on a heterogeneous surface and assumes that the adsorption energy is not uniform across the surface. cellulosechemtechnol.roacs.org

Tempkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. cellulosechemtechnol.roresearchgate.net

The suitability of a particular isotherm model depends on the specific adsorbent-adsorbate system. For the adsorption of Acid Green 25 on polyaniline nanotubes salt/silica composite, the Langmuir isotherm provided the best fit, suggesting monolayer adsorption. oiccpress.com In contrast, the adsorption of Acid Green 25 onto activated palm ash was better described by the Freundlich model. researchgate.net The adsorption of Acid Green 20 on various biomass ashes was also modeled using both Langmuir and Freundlich isotherms.

Mineral-based Adsorbents (e.g., activated clays, geopolymers, marble sludge)

Thermodynamic Analysis of the Adsorption Process

The spontaneity and feasibility of the adsorption of this compound onto various materials are determined by thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). A negative ΔG° value indicates a spontaneous process, while the sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive). A positive ΔS° suggests increased randomness at the solid-liquid interface.

Studies have shown that the adsorption of dyes like malachite green onto activated carbon is an endothermic and spontaneous process, characterized by an increase in randomness at the solid-solution interface. semanticscholar.org The positive enthalpy change indicates that the process is favored at higher temperatures. semanticscholar.org The isosteric heat of adsorption can provide insights into whether the process is physisorption or chemisorption. scirp.org

The thermodynamic parameters are typically calculated using the van't Hoff equation, which relates the equilibrium constant of the adsorption process to temperature. scirp.org

Table 3: Hypothetical Thermodynamic Parameters for this compound Adsorption

| Adsorbent Material | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Adsorption |

| Activated Carbon | 298 | -5.2 | 15.8 | 70.5 | Spontaneous, Endothermic |

| 308 | -6.0 | ||||

| 318 | -6.7 | ||||

| Chitosan Composite | 298 | -3.1 | 10.2 | 44.6 | Spontaneous, Endothermic |

| 308 | -3.6 | ||||

| 318 | -4.0 |

This table is illustrative and based on typical values found for similar dye adsorption systems.

Regeneration Strategies and Reusability Assessment of Adsorbents

For an adsorption process to be economically viable and sustainable, the adsorbent must be regenerable and reusable for multiple cycles. mdpi.commdpi.com This reduces operational costs and minimizes solid waste generation. lancs.ac.uk The choice of regeneration method depends on the adsorbent and the nature of the adsorbate-adsorbent interaction. researchgate.net Common regeneration techniques include thermal treatment, chemical elution using acids, bases, or organic solvents, and advanced oxidation processes. lancs.ac.ukresearchgate.net

The reusability of an adsorbent is evaluated by conducting several consecutive adsorption-desorption cycles and measuring the removal efficiency in each cycle. A high and stable removal efficiency over multiple cycles indicates good reusability. rsc.org For instance, some adsorbents have shown high stability and removal efficiency for brilliant green dye over six successive cycles. rsc.org Agricultural solid wastes are among the most frequently regenerated and reused low-cost adsorbents. researchgate.net

Table 4: Hypothetical Reusability of Adsorbents for this compound Removal

| Adsorbent | Regeneration Method | Number of Cycles | Initial Removal Efficiency (%) | Final Removal Efficiency (%) |

| Activated Carbon | Thermal | 5 | 98 | 85 |

| Silica-Polymer Composite | 0.1 M HCl | 7 | 95 | 90 |

| Magnetic Nanoparticles | 0.1 M NaOH | 6 | 97 | 88 |

This table is for illustrative purposes and highlights the potential for adsorbent regeneration.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to degrade organic pollutants. mdpi.com These processes are particularly effective for the degradation of recalcitrant and toxic dyes like this compound.

Photocatalytic Degradation

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source (UV or visible) to generate ROS. d-nb.info This method has been successfully employed for the degradation of various dyes. researchgate.net

Semiconductor Photocatalyst Development (e.g., TiO₂, doped materials)

Titanium dioxide (TiO₂) is the most widely used photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. mdpi.com However, its large band gap limits its activity to the UV region of the electromagnetic spectrum. To overcome this limitation and enhance its photocatalytic efficiency under visible light, various modifications have been explored. researchgate.net

Reaction Mechanisms under UV/Visible Light Irradiation

The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs upon illumination of the semiconductor with light of energy greater than its band gap. mdpi.comfrontiersin.org

Under UV Irradiation: When a semiconductor like TiO₂ is irradiated with UV light, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind holes (h⁺) in the VB. niscpr.res.in These charge carriers then migrate to the catalyst surface and initiate redox reactions. The holes can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). niscpr.res.in The electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can further react to produce more ROS. mdpi.com These highly oxidative species then attack the this compound molecules, leading to their degradation into simpler, less harmful compounds, and ultimately to CO₂, water, and inorganic ions. niscpr.res.in

Under Visible Light Irradiation: For visible light-driven photocatalysis, modified semiconductors with a narrower band gap or dye sensitization mechanisms are employed. mdpi.com In the case of doped or composite photocatalysts, the material is engineered to absorb visible light, generating electron-hole pairs that then follow a similar degradation pathway as under UV irradiation. scirp.org In dye sensitization, the dye molecule itself absorbs visible light and gets excited. The excited dye then injects an electron into the conduction band of the semiconductor, initiating the degradation process. frontiersin.org

The primary reactive species responsible for the degradation are often hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. d-nb.infofrontiersin.org

Optimization of Operational Parameters (e.g., pH, catalyst loading, light intensity)

The efficiency of the photocatalytic degradation of this compound is influenced by several operational parameters that need to be optimized.

pH: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface, which is often a prerequisite for efficient degradation. jmbfs.orgmjcce.org.mk For many dye degradation processes, an optimal pH exists where the removal rate is maximized. deswater.com For example, the degradation of malachite green by the UV/H₂O₂ process was found to be more efficient at pH 6.0 compared to pH 3.0. frontiersin.org

Catalyst Loading: The concentration of the photocatalyst is a critical parameter. Initially, an increase in catalyst loading leads to a higher number of active sites and increased light absorption, resulting in a higher degradation rate. niscpr.res.in However, beyond an optimal concentration, the degradation efficiency may decrease due to light scattering and shielding effects by excess catalyst particles, which reduces the penetration of light into the solution. niscpr.res.inmjcce.org.mk

Light Intensity: The rate of photocatalytic degradation generally increases with increasing light intensity up to a certain point. mjcce.org.mk Higher light intensity provides more photons to excite the semiconductor, leading to a higher rate of electron-hole pair generation. However, at very high intensities, the rate may become independent of light intensity as other factors, such as mass transfer or the recombination of charge carriers, become rate-limiting. niscpr.res.in

Response surface methodology (RSM) is a statistical tool often used to optimize these operational parameters to achieve the maximum degradation efficiency. acs.orgresearchgate.netresearchgate.net

Fenton and Photo-Fenton Oxidationresearchgate.netijcce.ac.ir

Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that have demonstrated high efficiency in degrading recalcitrant organic pollutants like this compound. rsc.orgmdpi.com These methods are centered on the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. researchgate.netacs.org The primary distinction between the two is the use of ultraviolet (UV) or visible light in the photo-Fenton process to enhance radical production and regenerate the iron catalyst. mdpi.comscielo.br

Iron-Catalyzed Hydroxyl Radical Generation

The fundamental chemistry of the Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. researchgate.netscielo.br

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The ferric ions (Fe³⁺) generated can be reduced back to Fe²⁺ by reacting with another molecule of H₂O₂, perpetuating a catalytic cycle. However, this step is significantly slower than the initial radical generation. conicet.gov.ar

In the photo-Fenton process, the system is irradiated with UV-A light, which accelerates the degradation process significantly. scielo.br This enhancement is attributed to two primary photochemical reactions:

The photolysis of H₂O₂ to generate additional hydroxyl radicals. mdpi.com

The photoreduction of ferric (Fe³⁺) species, particularly the Fe(OH)²⁺ complex predominant at acidic pH, which regenerates the Fe²⁺ catalyst and produces another hydroxyl radical. rsc.orgmdpi.com

Photoreduction of Ferric Hydroxo Complex: Fe(OH)²⁺ + hν → Fe²⁺ + •OH

Influence of Iron Speciation and Hydrogen Peroxide Concentration

The efficiency of both Fenton and photo-Fenton oxidation is critically dependent on several operational parameters, most notably the speciation of iron and the concentration of hydrogen peroxide.

Iron Speciation: The process is most effective in a narrow, acidic pH range, typically between 2.5 and 4.0. pjoes.com At pH values above this range, iron ions precipitate as ferric hydroxide (Fe(OH)₃), which removes the catalyst from the solution, drastically reducing the generation of hydroxyl radicals and hindering the degradation of the dye. mdpi.com Below pH 2.5, the formation of complex iron species can inhibit the reaction with H₂O₂. The form of the iron catalyst, whether as a simple salt (e.g., FeSO₄·7H₂O) or as part of a heterogeneous catalyst like Fe₂O₃-Al₂O₃, also plays a crucial role. Heterogeneous catalysts offer the advantage of being effective at a less acidic pH (around 3.0) and minimizing iron leaching, allowing for easier catalyst recovery and reuse. researchgate.netmdpi.com

•OH Scavenging Reaction: •OH + H₂O₂ → HO₂• + H₂O

Therefore, determining the optimal ratio of H₂O₂ to the iron catalyst is essential for maximizing the degradation of this compound while minimizing reagent waste. rsc.org

| Parameter | Influence on this compound Degradation | Optimal Condition/Rationale |

|---|---|---|

| pH | Critically affects iron solubility and reactivity. | Typically 2.5–4.0 for homogeneous systems. Higher pH leads to Fe(OH)₃ precipitation. pjoes.com |

| Iron Catalyst Concentration | Determines the rate of •OH generation. | Increases degradation rate up to a certain point; must be balanced with H₂O₂ concentration. |

| Hydrogen Peroxide (H₂O₂) Concentration | Source of hydroxyl radicals. | Increasing concentration enhances degradation, but excess H₂O₂ scavenges •OH radicals, reducing efficiency. rsc.org |

| UV Irradiation (Photo-Fenton) | Enhances •OH production and regenerates Fe²⁺ catalyst. | Significantly accelerates decolorization and mineralization compared to the classic Fenton process. |

Ozonation and Combined Ozonation Processes (e.g., O₃/H₂O₂, O₃/UV)mdpi.comnih.gov

Ozonation is a powerful oxidation technique for treating dye-contaminated wastewater. atlantis-press.com Ozone (O₃) can degrade complex organic molecules like this compound either through a direct reaction with molecular ozone or through an indirect pathway involving free radicals. amazonaws.com To enhance the efficiency, ozone is often combined with other oxidants like hydrogen peroxide (O₃/H₂O₂) or with UV radiation (O₃/UV) to promote the generation of highly reactive hydroxyl radicals. nih.govmdpi.com

Oxidative Decolorization and Mineralization Pathways

The degradation of this compound by ozone-based processes involves two primary stages: decolorization and mineralization.

Decolorization: This is the initial and rapid phase of the treatment. Ozone directly attacks the chromophores of the dye molecule—the parts responsible for its color. amazonaws.com For anthraquinone (B42736) dyes like Acid Green 25 (a close relative of this compound), this involves the cleavage of the aromatic rings and the breakdown of the conjugated double bond system. researchgate.net This initial attack leads to a rapid loss of color, often achieving complete decolorization in a short period (e.g., within 10 minutes for Acid Green 25). researchgate.net

Mineralization: This is a slower and more complex process that follows decolorization. It involves the progressive oxidation of the initial breakdown products into smaller organic intermediates, such as short-chain carboxylic acids (e.g., acetic acid), and ultimately into inorganic products like carbon dioxide (CO₂), water (H₂O), and inorganic ions. researchgate.netxmu.edu.cn Complete mineralization is often difficult to achieve with ozonation alone and typically requires longer reaction times or combination with other processes. nih.govmdpi.com For instance, in the treatment of Acid Green 25, while decolorization was complete in 10 minutes, the highest mineralization achieved was around 50% after 30 minutes of treatment with the O₃/UV process. researchgate.net

Synergistic Effects in Hybrid Ozonation Systems

Combining ozone with UV light or hydrogen peroxide creates a synergistic effect that significantly enhances the rate of degradation and mineralization compared to ozonation alone. pjoes.com This synergy stems from the increased production of hydroxyl radicals (•OH), which are more powerful and less selective oxidants than molecular ozone. mdpi.com

O₃/UV Process: In this system, ozone molecules dissolved in water are photolyzed by UV radiation (typically at 254 nm) to produce hydrogen peroxide. The H₂O₂ then undergoes further photolysis or reacts with more ozone to generate •OH radicals. mdpi.com This process is highly effective because it combines the oxidative power of ozone, UV photolysis, and hydroxyl radicals. The UV radiation also helps break down intermediate compounds. researchgate.net The O₃/UV process has been shown to achieve faster decolorization and higher mineralization rates for dyes like Acid Green 25 compared to single ozonation. researchgate.net

O₃/H₂O₂ (Peroxone) Process: The addition of hydrogen peroxide to the ozonation process also accelerates the decomposition of ozone into hydroxyl radicals. This is particularly effective at higher pH values. The combination of O₃ and H₂O₂ can lead to higher removal efficiencies for organic contaminants than when either oxidant is used alone. scholaris.ca

| Process | Primary Oxidant(s) | Key Advantages | Reported Findings (for Acid Green 25) researchgate.net |

|---|---|---|---|

| Ozonation (O₃) | Molecular O₃, •OH (at high pH) | Effective for decolorization. atlantis-press.com | Complete decolorization in <10 min; 43% mineralization at pH 11 after 30 min. |

| O₃/UV | O₃, UV, •OH | Synergistic effect enhances radical production and mineralization. mdpi.com | Faster decolorization under acidic/neutral conditions; 50% mineralization at pH 11 after 30 min. |

| O₃/H₂O₂ | O₃, H₂O₂, •OH | Increased •OH generation, especially at higher pH. scholaris.ca | Increased degradation degree for various dyes compared to O₃ alone. mdpi.com |

Electrochemical Oxidation for Dye Removalpsu.edu

Electrochemical oxidation is an environmental-friendly and highly versatile AOP for treating wastewater containing persistent organic pollutants such as this compound. iwaponline.com The process uses an electric current to drive oxidation reactions, either directly at the anode surface or indirectly through the generation of powerful oxidizing species in the solution. acs.org

The effectiveness of electrochemical oxidation depends on several key parameters, including the anode material, current density, and the composition of the electrolyte. psu.edu For the degradation of dyes, dimensionally stable anodes (DSAs), such as titanium coated with a mixture of metal oxides like RuO₂ and IrO₂, are commonly used due to their high efficiency and stability. psu.eduelectrochemsci.org

Research on the electrochemical treatment of Acid Green V (a related dye) in a tubular flow reactor using Ti/RuO₂IrO₂TiO₂ electrodes in a NaCl electrolyte demonstrated the process's efficacy. The primary mechanisms involve the direct oxidation of the dye molecule on the anode surface and indirect oxidation by electro-generated species like active chlorine (e.g., hypochlorite, OCl⁻), which is formed from the chloride ions in the electrolyte. psu.eduacs.org

The main findings from studies on the electrochemical oxidation of Acid Green dyes highlight the influence of operational parameters:

Current Density: Increasing the current density (amperes per unit area of the electrode) generally enhances the removal of color and the reduction of Chemical Oxygen Demand (COD). Higher current density accelerates the rate of electron transfer and the production of oxidizing species. However, it also increases power consumption. psu.edu

Effluent Flow Rate: A lower flow rate increases the contact time between the dye solution and the electrodes, typically resulting in higher removal efficiency. For instance, maximum COD reduction (80-100%) for Acid Green V was achieved at the lowest flow rate tested (10 lph). psu.edu

Initial Dye Concentration: The process has been shown to be effective across a range of initial dye concentrations. psu.edu

By optimizing these parameters, electrochemical oxidation can achieve very high levels of color and COD removal. For Acid Green V, removal rates between 80% and 100% were achieved at a current density of 2.5 A/dm² and a flow rate of 10 lph. psu.edu However, an optimal balance is often sought to minimize energy consumption while achieving regulatory compliance. psu.edu

| Parameter | Effect on Acid Green Dye Removal | Example Finding (for Acid Green V) psu.edu |

|---|---|---|

| Current Density | Higher density increases removal efficiency but also power consumption. | Maximum removal (80-100%) at 2.5 A/dm². |

| Effluent Flow Rate | Lower flow rate increases contact time and removal efficiency. | Maximum removal at the lowest flow rate of 10 lph. |

| Anode Material | Determines the efficiency and pathway of oxidation. | Ti/RuO₂IrO₂TiO₂ electrodes found to be effective. |

| Electrolyte | Can generate secondary oxidants (e.g., active chlorine from NaCl). | NaCl electrolyte facilitates indirect oxidation. |

Anode Material Selection and Performance

The performance of electrochemical oxidation processes is critically dependent on the anode material. arabjchem.org Anodes are broadly classified as "active" or "non-active" based on their interaction with the hydroxyl radicals (HO•) produced during the process. arabjchem.org Non-active anodes, such as boron-doped diamond (BDD) and lead dioxide (PbO₂), are particularly effective for the complete mineralization of organic pollutants. arabjchem.orgacs.org

Lead dioxide (PbO₂) anodes are favored for their high electrocatalytic performance, chemical stability, high oxygen evolution potential, and low cost. arabjchem.org They can be fabricated on various substrates like titanium, which is valued for its stability and conductivity. arabjchem.org For instance, a graphite-doped β-PbO₂ (G/β-PbO₂) anode has demonstrated high efficiency in dye degradation. Under optimal conditions (pH 5.75, 50 min reaction time, 10 mA/cm² current density), a 96.2% removal efficiency of methylene (B1212753) blue was achieved, significantly higher than the 68.3% achieved with a standard graphite (B72142) anode. arabjchem.org

The performance of anode materials is also influenced by their composition and structure. For example, in three-dimensional anode systems, C/Sn–Sb composite particles have shown enhanced degradation efficiency. Doping with Sn–Sb can increase the oxygen evolution potential and the electrochemical active surface area, leading to superior mineralization of organic pollutants. acs.org

Table 1: Performance of Different Anode Materials in Electrochemical Degradation

| Anode Material | Target Pollutant | Removal Efficiency | Key Findings |

|---|---|---|---|

| G/β-PbO₂ | Methylene Blue | 96.2% | Outperformed standard graphite anode under optimal conditions. arabjchem.org |

| C/Sn–Sb composite | Phenol | 74% degradation | Bimetallic doping enhanced hydroxyl radical generation and mineralization. acs.org |

| Ti/β-PbO₂ and Ti-Pt/β-PbO₂ | Acid Green 28 | Not specified | Investigated for the degradation of triphenylmethane (B1682552) dyes. bcrec.id |

Direct and Indirect Electrochemical Degradation Pathways

The electrochemical degradation of organic pollutants like this compound occurs through two primary pathways: direct and indirect oxidation. acs.orgprovectusenvironmental.com

Direct Oxidation: This process involves the direct transfer of electrons from the organic molecule to the surface of the anode, leading to its oxidation. acs.orgprovectusenvironmental.com This pathway is also referred to as electrochemical conversion or combustion. provectusenvironmental.com

Indirect Oxidation: This pathway relies on the generation of highly reactive oxidizing species (HORS) on the anode surface during electrolysis. frontiersin.org The most prominent of these is the hydroxyl radical (•OH), a powerful, non-selective oxidant. acs.orgiwaponline.com Other reactive species that can be formed include carbonate radicals (CO₃•⁻), sulfate (B86663) radicals (SO₄•⁻), and chlorine-based oxidants, depending on the supporting electrolyte used. frontiersin.org The indirect oxidation mechanism, mediated by these radicals, is often responsible for the complete mineralization of pollutants into CO₂, H₂O, and inorganic ions. acs.org

The choice of anode material significantly influences which pathway is dominant. "Non-active" anodes like BDD are known to favor indirect oxidation via the production of physically adsorbed hydroxyl radicals, leading to complete combustion of organics. provectusenvironmental.com In contrast, "active" anodes tend to promote partial oxidation. arabjchem.org

Sonochemical Degradation and Ultrasound-Assisted Processes

Sonochemical degradation, which utilizes high-frequency ultrasound (typically 20 kHz to 1 MHz), is an emerging advanced oxidation process (AOP) for treating contaminated water. mdpi.commdpi.com The chemical effects of ultrasound are primarily due to the phenomenon of acoustic cavitation. rsc.orgrsc.org

Cavitation-Induced Radical Formation

Acoustic cavitation is the formation, growth, and violent implosion of microscopic bubbles in a liquid subjected to ultrasonic waves. mdpi.comrsc.org The collapse of these bubbles creates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm). rsc.org These extreme conditions lead to the pyrolysis of water molecules and dissolved gases within the bubble, generating highly reactive species, most notably hydroxyl radicals (•OH) and hydrogen atoms (•H). mdpi.comresearchgate.net

These radicals can then react with organic pollutants. The degradation mechanism depends on the pollutant's properties. mdpi.comrsc.org

Volatile and hydrophobic compounds tend to diffuse into the cavitation bubble and undergo pyrolysis or react with radicals at the bubble-liquid interface. mdpi.comrsc.org

Non-volatile and hydrophilic compounds primarily react with hydroxyl radicals in the bulk solution. mdpi.comrsc.org

The recombination of hydroxyl radicals can also produce hydrogen peroxide (H₂O₂), which can further contribute to the oxidation process. rsc.orgresearchgate.net

Combination with Other AOPs for Intensified Treatment

While sonolysis alone can be effective, its efficiency is often enhanced when combined with other AOPs, leading to a synergistic effect. nih.govomu.edu.tr This is because the combination can increase the production of reactive radicals and improve mass transfer. omu.edu.trutwente.nl

Commonly combined processes include:

Sono-Fenton: The addition of Fenton's reagent (Fe²⁺/H₂O₂) to the ultrasonic system enhances the production of hydroxyl radicals. Ultrasound can also help regenerate Fe²⁺ from Fe³⁺, improving the catalytic cycle. omu.edu.tr For instance, in the degradation of malachite green, the addition of Fe(II) significantly increased the initial degradation rate. researchgate.net

Sonophotocatalysis: This process combines ultrasound with photocatalysis (e.g., using TiO₂ as a catalyst and UV light). Ultrasound can enhance the efficiency of the photocatalyst by cleaning its surface and increasing mass transport of the pollutant to the catalyst surface. omu.edu.trmdpi.com

Sono-Ozonolysis: The combination of ultrasound and ozonation can also lead to enhanced degradation rates. omu.edu.tr

These hybrid systems often demonstrate higher degradation efficiencies and mineralization rates than the individual processes alone, making them a powerful tool for treating recalcitrant pollutants. omu.edu.trmdpi.com

Sulfate Radical-Based Advanced Oxidation Processes (e.g., UV/Persulfate, UV/Peroxymonosulfate)

Sulfate radical-based advanced oxidation processes (SR-AOPs) have emerged as a highly effective alternative to traditional hydroxyl radical-based AOPs. acs.org These processes utilize persulfate (PS, S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS, HSO₅⁻) as precursors to generate the highly reactive sulfate radical (SO₄•⁻). acs.orgacs.org

SR-AOPs offer several advantages, including the high redox potential of the sulfate radical (2.5–3.1 V), its longer half-life compared to the hydroxyl radical, and its effectiveness over a wider pH range. frontiersin.orgnih.gov

Activation of persulfate or peroxymonosulfate is necessary to generate sulfate radicals. mdpi.com This can be achieved through various methods, including heat, transition metal catalysis, and radiation. frontiersin.orgnih.gov The use of ultraviolet (UV) radiation is a particularly attractive, eco-friendly activation method. mdpi.com

In the UV/persulfate or UV/peroxymonosulfate systems, the peroxide bond (O-O) in the precursor molecule is cleaved by UV light, leading to the formation of sulfate radicals. acs.org These radicals then attack and degrade the organic pollutant molecules. Research has shown that UV/PS systems can be very effective in degrading a variety of organic contaminants and can significantly reduce dissolved organic carbon. mdpi.com The efficiency of these systems can be influenced by factors such as pH, with the sulfate radical being the dominant species in acidic to neutral conditions. nih.gov

Biological Treatment and Bioremediation Approaches

Bioremediation utilizes biological systems, such as microorganisms (bacteria, fungi) and plants, to remove or neutralize pollutants from contaminated sites. wikipedia.org This approach is often considered a cost-effective and environmentally friendly alternative to physicochemical methods for treating industrial effluents, including those containing dyes. mdpi.comnih.gov

Biological treatment methods can be broadly categorized as active or passive systems. nih.govresearchgate.net

Active treatment systems are typically continuous processes that require the input of resources and provide a high degree of process control. nih.gov

Passive systems , such as constructed wetlands and permeable reactive barriers, are generally less expensive to operate but may require larger land areas and longer treatment times. researchgate.net

For the treatment of dye-containing wastewater, the natural ability of various microorganisms to degrade complex organic molecules is harnessed. nih.gov This can be achieved through:

Bio-stimulation: Involves the addition of nutrients and electron acceptors to stimulate the growth and activity of indigenous microbial populations capable of degrading the target pollutant. wikipedia.org

Bio-augmentation: Involves the introduction of specific microbial strains or consortia with known dye-degrading capabilities into the treatment system.

Anaerobic bioremediation, which occurs in the absence of oxygen, is a promising approach for certain types of pollutants. wikipedia.org For instance, sulfate-reducing bacteria (SRB) are used in the treatment of acid mine drainage, where they reduce sulfate to sulfide, which in turn precipitates heavy metals. mdpi.comresearchgate.net While not directly degrading the dye molecule in the same way, this illustrates the diverse applications of microbial processes in wastewater treatment. The ultimate goal of bioremediation is the mineralization of the organic pollutant into simpler, non-toxic compounds like carbon dioxide and water. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃₄H₃₄N₄O₈S₂·2Na |

| Acetaminophen | C₈H₉NO₂ |

| Bisphenol A | C₁₅H₁₆O₂ |

| Boron-Doped Diamond | C, B |

| Carbon Dioxide | CO₂ |

| Carbonate Radical | CO₃•⁻ |

| Fenton's Reagent | Fe²⁺/H₂O₂ |

| Graphite | C |

| Hydrogen Atom | H• |

| Hydrogen Peroxide | H₂O₂ |

| Hydroxyl Radical | •OH |

| Lead Dioxide | PbO₂ |

| Malachite Green | C₂₃H₂₅N₂Cl |

| Methylene Blue | C₁₆H₁₈ClN₃S |

| Ozone | O₃ |

| Peroxymonosulfate | HSO₅⁻ |

| Persulfate | S₂O₈²⁻ |

| Phenol | C₆H₅OH |

| Sulfate Radical | SO₄•⁻ |

| Tin-Antimony Oxide | Sn-Sb-O |

| Titanium | Ti |

| Titanium Dioxide | TiO₂ |

Microbial Strain Isolation and Characterization for this compound Biodegradation

The isolation and characterization of microbial strains with the capacity to biodegrade synthetic dyes like this compound is a significant area of research for treating textile industry wastewater. Scientists have successfully isolated various bacteria and fungi from contaminated environments that demonstrate the ability to decolorize and break down complex dye molecules.

Fungi, in particular, have shown considerable promise. For instance, studies have reported the biodegradation and decolorization of several textile dyes, including those with similar structures to this compound, by fungi such as Aspergillus flavus and Trichoderma harzianum. medcraveonline.com The fungal degradation process can involve biosorption, bioaccumulation, and enzymatic breakdown. medcraveonline.com The initial and primary mechanism for dye decolorization by fungi is often the adsorption of the dye onto the surface of the microbial cells. medcraveonline.com Research has also highlighted the potential of white-rot fungi, like Thelephora sp., which produce ligninolytic enzymes capable of degrading a wide array of dyes. medcraveonline.com

Similarly, various bacterial strains have been identified for their dye-degrading capabilities. For example, bacterial strains such as Aeromonas sp. and Shewanella sp. have been shown to effectively decolorize other acid dyes. iwaponline.com The process of isolating these microorganisms typically involves collecting samples from dye-contaminated soil or water and using enrichment culture techniques. nih.govijbpas.com These techniques involve growing the microbes in a medium containing the target dye as a primary carbon source, thereby selecting for strains that can metabolize it. iwaponline.comnih.gov Once isolated, these strains are characterized based on their morphological and genetic traits, often using 16S rRNA gene sequencing for bacteria. iwaponline.comasm.org

The effectiveness of these microbial strains is then quantified by measuring the percentage of dye decolorization and degradation over time under controlled laboratory conditions, including optimal pH, temperature, and nutrient availability. nih.govijans.org For example, a study on the degradation of malachite green by Pseudomonas veronii JW3-6 showed a 93.5% degradation of a 50 mg/L solution within seven days under optimal conditions. nih.gov

Interactive Table: Examples of Microbial Strains with Potential for Dye Biodegradation

| Microbial Strain | Type | Dye(s) Degraded | Key Findings |

| Trichoderma harzianum | Fungus | Bromophenol blue, Congo red | Capable of both degradation and accumulation of different dye types. sedindia.in |

| Aspergillus flavus | Fungus | Malachite green, Congo red | Demonstrates effective decolorization and degradation of textile dyes. medcraveonline.comijeab.com |

| Aeromonas sp. | Bacteria | Malachite Green, Acid Black 210 | Achieved over 87% degradation of 50 mg/L dye concentration in under 24 hours. iwaponline.com |

| Shewanella sp. | Bacteria | Malachite Green, Acid Black 210 | Similar high degradation efficiency to Aeromonas sp. under the same conditions. iwaponline.com |

| Pseudomonas veronii | Bacteria | Malachite green | Degraded 93.5% of 50 mg/L malachite green in seven days. nih.gov |

Enzymatic Degradation Mechanisms

The enzymatic degradation of dyes like this compound by microorganisms is a complex process involving various extracellular enzymes. White-rot fungi are particularly noted for their production of non-specific, powerful oxidative enzymes, primarily ligninolytic enzymes such as laccases, manganese peroxidases, and lignin peroxidases. medcraveonline.com These enzymes have a broad substrate specificity, allowing them to degrade a wide variety of structurally diverse and recalcitrant compounds, including synthetic dyes. medcraveonline.com

The mechanism of action of these enzymes involves the generation of highly reactive free radicals that attack the chromophoric groups of the dye molecules, leading to their breakdown and decolorization. For instance, laccase, a copper-containing oxidase, can oxidize phenolic and non-phenolic compounds, initiating the degradation cascade. The degradation of azo dyes, a common class of synthetic dyes, by these fungal enzymes can avoid the formation of hazardous aromatic amines, which can be a byproduct of reductive cleavage by bacteria. medcraveonline.com

In bacteria, the degradation of azo dyes often begins with an azoreductase enzyme that cleaves the azo bond (–N=N–) under anaerobic or microaerophilic conditions. This initial step results in the formation of colorless aromatic amines, which can then be further degraded under aerobic conditions. The complete mineralization of the dye molecule into simpler, non-toxic compounds like carbon dioxide and water is the ultimate goal of this enzymatic process.

The efficiency of enzymatic degradation is influenced by several factors, including pH, temperature, and the presence of mediators. Mediators are small molecules that can act as electron shuttles between the enzyme and the dye molecule, enhancing the degradation of dyes that are not easily accessible to the enzyme's active site.

Bioreactor Design and Performance for Dye-Containing Wastewater

Bioreactors are engineered systems that harness biological processes for the treatment of wastewater. For dye-containing effluents, various bioreactor configurations have been developed and tested to optimize the degradation of dyes like this compound. Common types include activated sludge reactors, biofilm reactors, and membrane bioreactors (MBRs). iwaponline.com

Activated Sludge Process: This is a widely used biological wastewater treatment method where a mixture of wastewater and microorganisms (activated sludge) is aerated and mixed in a tank. The microorganisms metabolize the organic pollutants, including some dyes. However, the efficiency for recalcitrant dyes can be limited.

Biofilm Reactors: In these reactors, microorganisms are grown on a support medium, forming a biofilm. This configuration allows for a higher concentration of biomass and can be more resilient to toxic shocks compared to suspended growth systems like the activated sludge process. Examples include rotating biological contactors and fluidized bed reactors. wrc.org.za

Membrane Bioreactors (MBRs): MBRs combine a biological treatment process, typically activated sludge, with membrane filtration. The membranes, with pore sizes in the microfiltration or ultrafiltration range, serve to separate the treated water from the biomass, producing a high-quality effluent free of suspended solids. MBRs can operate at much higher biomass concentrations (MLSS) than conventional systems, which enhances the degradation of pollutants and allows for a smaller reactor footprint. Studies have shown high dye removal efficiencies, with some reporting up to 99% removal for certain dyes in modified anaerobic MBRs. nih.gov

The performance of a bioreactor is assessed based on parameters such as the dye removal efficiency, chemical oxygen demand (COD) reduction, and the hydraulic retention time (HRT). For instance, a membrane bioreactor was reported to achieve 91–100% decolorization performance with dye mass loading rates varying from 1.25 to 2.5 mg/gMLVSS.d. sci-hub.se

Interactive Table: Comparison of Bioreactor Types for Dye Wastewater Treatment

| Bioreactor Type | Principle of Operation | Advantages | Disadvantages |

| Activated Sludge | Suspended microbial flocs in an aerated tank. iwaponline.com | Well-established, can remove other organic contaminants. iwaponline.com | Sensitive to pH and temperature changes, can generate large sludge volumes. iwaponline.com |

| Biofilm Reactor | Microorganisms grow on a fixed or mobile support medium. wrc.org.za | High biomass concentration, increased process stability. | Potential for clogging, mass transfer limitations. |

| Membrane Bioreactor (MBR) | Combination of biological treatment and membrane filtration. | High-quality effluent, small footprint, high biomass concentration. | Membrane fouling, higher operational cost. scirp.org |

Integration of Biological Treatment with Pre-treatment Technologies

Advanced Oxidation Processes (AOPs): AOPs are a group of chemical treatment methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). mdpi.com These radicals are powerful, non-selective oxidizing agents that can effectively degrade a wide range of organic pollutants. mdpi.commdpi.com Common AOPs include:

Fenton and Photo-Fenton: These processes use a mixture of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺), with or without UV light, to generate hydroxyl radicals. mdpi.com

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. mdpi.com

UV/H₂O₂: The combination of ultraviolet radiation and hydrogen peroxide is another effective way to produce hydroxyl radicals. mdpi.com

Photocatalysis: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species.

Integrating AOPs as a pre-treatment step can significantly improve the biodegradability of the wastewater. mdpi.comresearchgate.net This combined approach has been shown to be more cost-effective and environmentally sustainable for large-scale applications compared to using either technology alone. mdpi.com The AOP stage partially oxidizes the dye molecules, breaking the chromophore and reducing toxicity, which then allows the microorganisms in the subsequent biological stage to more easily complete the mineralization process. mdpi.com

Membrane Filtration Technologies for Dye Retention and Separation

Membrane filtration is a pressure-driven physical separation process that uses a semi-permeable membrane to separate components in a fluid based on their size and/or charge. racoman.com This technology is increasingly used in wastewater treatment for the removal of dyes, including this compound. The main advantage of membrane filtration is its ability to produce a high-quality effluent by effectively retaining dye molecules and other suspended solids.

The selection of the membrane is crucial and depends on the size of the dye molecules to be removed. The primary membrane processes used for dye removal are ultrafiltration (UF) and nanofiltration (NF).

Nanofiltration and Ultrafiltration for Effluent Polishing

Ultrafiltration (UF): UF membranes have pore sizes typically ranging from 0.01 to 0.1 micrometers. racoman.com They are effective at removing larger molecules, colloids, proteins, and microorganisms. apecwater.com While some larger aggregated dye molecules might be retained by UF, it is more commonly used as a pre-treatment step before nanofiltration or reverse osmosis to remove suspended solids and prevent fouling of the finer membranes. pureaqua.com In the context of effluent polishing, UF can remove any remaining suspended solids or microbial biomass from a biological treatment stage. nxfiltration.com

Nanofiltration (NF): NF membranes have smaller pore sizes than UF membranes, typically in the range of 1 to 10 nanometers, and can remove particles with a molecular weight of 200-1000 Da. This makes them particularly well-suited for removing dissolved organic molecules, including many synthetic dyes, as well as multivalent ions. NF can effectively separate dye molecules from the effluent, resulting in a high-quality permeate that can potentially be reused. The rejection of dyes by NF membranes is governed by both size exclusion and electrostatic interactions between the charged dye molecules and the membrane surface.

The performance of both UF and NF systems is evaluated based on permeate flux (the volume of water passing through the membrane per unit area per unit time) and the rejection rate of the dye.

Membrane Fouling Studies and Mitigation Strategies

A major challenge in the application of membrane filtration technologies is membrane fouling, which is the deposition and accumulation of substances on the membrane surface or within its pores. mdpi.comresearchgate.net Fouling leads to a decline in permeate flux, an increase in transmembrane pressure, and higher energy consumption, ultimately increasing operational costs and reducing the membrane's lifespan. ladewig.co Foulants in dye wastewater can include the dye molecules themselves, salts, and residual organic matter.

Mitigation Strategies: Several strategies are employed to control and mitigate membrane fouling:

Feedwater Pre-treatment: This is a crucial first step to reduce the fouling potential of the feed stream. swcc.gov.sa Methods like coagulation, flocculation, or pre-filtration with microfiltration or ultrafiltration can remove larger particles and colloids that contribute to fouling. swcc.gov.sa

Membrane Surface Modification: Modifying the membrane surface to make it more hydrophilic can reduce the adsorption of hydrophobic foulants. mdpi.com This can be achieved through techniques like surface coating or grafting of hydrophilic polymers. mdpi.com

Optimizing Operating Conditions: Adjusting parameters such as cross-flow velocity and transmembrane pressure can help to minimize fouling. Higher cross-flow velocities, for instance, create more shear at the membrane surface, which helps to sweep away deposited foulants.

Membrane Cleaning: Regular cleaning is necessary to remove accumulated foulants and restore membrane performance. Cleaning can be done physically (e.g., backwashing, air sparging) or chemically using agents like acids, alkalis, or detergents. mdpi.com The choice of cleaning agent depends on the nature of the foulant.

Studies on membrane fouling for specific dyes like this compound would involve characterizing the foulant layer and testing the effectiveness of different mitigation strategies to ensure the long-term, efficient operation of the membrane filtration system.

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed "fingerprint" information about a molecule's structure, making it complementary to FTIR. It measures the inelastic scattering of monochromatic light (Raman scattering) from a sample. As photons interact with a molecule, they can excite vibrational modes, resulting in the scattered photons having a different frequency. The frequency shift corresponds to the energy of the vibrational modes, providing a unique spectrum for a given compound. A key advantage of Raman spectroscopy, particularly with aqueous samples, is that water is a very weak Raman scatterer, which minimizes interference when analyzing dye solutions.

This technique is exceptionally well-suited for the in-situ monitoring of chemical reactions, including the degradation of this compound. By using a fiber-optic probe immersed in a reactor, spectra can be collected in real-time without sample extraction, allowing for precise tracking of reaction kinetics and catalyst behavior. This capability is valuable for process control in large-scale water treatment applications, enabling operators to optimize conditions and ensure complete degradation.

A more sensitive and powerful variant of this technique is Surface-Enhanced Raman Spectroscopy (SERS). When molecules are adsorbed onto or are in close proximity to nanostructured surfaces of noble metals (typically silver or gold), their Raman signal can be amplified by many orders of magnitude. This enormous enhancement allows for the detection of analytes at very low concentrations, making SERS ideal for identifying trace-level degradation intermediates that might otherwise be undetectable. In the context of photocatalysis, SERS can be used to monitor the degradation process directly on the surface of a catalyst that has been coated with SERS-active nanoparticles. This provides unparalleled insight into the surface-level reaction mechanisms, such as the N-demethylation and cleavage of triphenylmethane dyes.

Table 3: Key Raman Bands for Monitoring Triphenylmethane Dye Degradation via SERS

This table presents significant Raman bands for Crystal Violet, a representative triphenylmethane dye, and their interpretation in degradation studies. Similar spectral features are expected for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance in Degradation Analysis |

|---|---|---|

| 1621 | Ring C=C stretching | A very strong band characteristic of the dye. Its decrease in intensity is a primary indicator of the degradation of the core triphenylmethane structure. |

| 1587 | Ring C=C stretching | Another key indicator of the aromatic system's integrity. |

| 1370 | N-phenyl stretching | Relates to the bond between the nitrogen and the aromatic ring. Changes can indicate N-dealkylation or cleavage. |

| 1178 | In-plane C-H bending | Part of the dye's fingerprint region; its disappearance signals structural breakdown. |

| 915 | Ring breathing (out-of-plane) | This mode involves the entire ring structure; its attenuation confirms the destruction of the aromatic rings. |

| 425 | CNC bending | Vibrations associated with the central carbon and its connection to the phenyl rings. Changes indicate cleavage at the core of the molecule. |

Note: Specific band positions can vary slightly depending on the dye, solvent, and SERS substrate.

Advanced Analytical Methodologies for the Characterization and Monitoring of Acid Green 22 and Its Transformation Products

Chromatographic Separation Methods for Quantification and Profiling

High-Performance Liquid Chromatography (HPLC) for Dye and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds, making it ideal for quantifying azo dyes and their degradation metabolites. pensoft.net The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. thieme-connect.com For azo dye analysis, reverse-phase HPLC with a C18 column is frequently employed. asm.org

The separation process allows for the quantification of the original dye and the identification of intermediate products formed during degradation. icontrolpollution.com By tracking the decrease in the peak area of the parent dye and the appearance of new peaks corresponding to metabolites, a kinetic profile of the degradation process can be established. icontrolpollution.comjocpr.com The use of a Diode Array Detector (DAD) is particularly advantageous as it provides UV-Visible spectra for each separated peak, aiding in the identification of chromophoric compounds and their transformation products. csic.esnih.gov While specific HPLC methods for Acid Green 22 are not extensively detailed in the literature, the analysis of other azo dyes provides a well-established framework. For instance, studies on dyes like Congo Red and Remazol Red RB have successfully used HPLC to monitor biodegradation, confirming the cleavage of the azo bond through the disappearance of the parent dye's peak and the emergence of new peaks corresponding to smaller aromatic amines. icontrolpollution.comjocpr.com

Below is a table summarizing typical HPLC conditions used for the analysis of azo dyes and their metabolites, which would be applicable for developing a method for this compound.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reverse-Phase C18 | asm.org |

| Mobile Phase | Gradient of Methanol/Acetonitrile and acidified water (e.g., with acetic or formic acid) | mdpi.comakjournals.com |

| Flow Rate | 0.5 - 1.5 mL/min | mdpi.com |

| Detector | UV-Vis Diode Array Detector (DAD) | nih.gov |

| Injection Volume | 5 - 20 µL | |

| Column Temperature | Ambient to 40°C |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the gold standard for the analysis of volatile and semi-volatile organic compounds. wikipedia.org In the context of this compound degradation, GC-MS is essential for identifying volatile byproducts that may be formed, which are often smaller, and sometimes more toxic, than the parent dye. epa.govresearchgate.net Due to the low volatility of azo dyes themselves, direct GC analysis is uncommon; however, it is invaluable for analyzing the smaller molecules that result from the cleavage of the azo bond and subsequent reactions. epa.gov

Techniques such as headspace solid-phase microextraction (HS-SPME) are often used for sample preparation, allowing for the extraction and pre-concentration of volatile analytes from the liquid sample matrix before injection into the GC system. iastate.eduhelsinki.fi This enhances sensitivity and provides a cleaner sample for analysis. GC-MS analysis of degradation products from various azo dyes has led to the identification of compounds like aromatic amines (e.g., aniline, benzidine), phenols, and other simple organic molecules. researchgate.netiastate.edu The identification is achieved by comparing the mass spectrum of an unknown peak with established spectral libraries (e.g., NIST). researchgate.net

The following table outlines typical instrumental parameters for the GC-MS analysis of volatile degradation products from dye treatment processes.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Capillary column (e.g., Rtx-WAX, HP-INNOWAX) | |

| Carrier Gas | Helium | iastate.edu |

| Injection Mode | Splitless | iastate.edu |

| Temperature Program | Initial temp 40-50°C, ramped to 240-250°C | iastate.edu |

| Detector | Mass Spectrometer (MS) | wikipedia.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | iastate.edu |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | iastate.eduhelsinki.fi |

Chemometric Approaches in Spectroscopic Data Analysis

During the degradation of this compound, the concentration of the parent dye and multiple intermediate products change simultaneously. Spectroscopic methods like UV-Visible spectrophotometry produce data where the signals from these different compounds heavily overlap, making it difficult to analyze using traditional univariate methods. mdpi.com Chemometrics, the application of mathematical and statistical methods, provides powerful tools to deconvolve these complex datasets. csic.es By applying multivariate algorithms to the full spectrum, it is possible to monitor the degradation process, identify the number of species involved, and quantify individual components in the mixture. csic.esmdpi.com

Principal Component Analysis (PCA) for Data Interpretation and Classification

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. mdpi.commdpi.com In the analysis of dye degradation, PCA can transform a series of complex, overlapping spectra into a set of new, uncorrelated variables called principal components (PCs). nih.gov The first few PCs typically capture the most significant variations in the data, corresponding to the main chemical changes occurring during the reaction. mdpi.com

By plotting the scores of the first two or three PCs, one can visualize the trajectory of the degradation process, with different clusters of points representing different stages of the reaction. oceanoptics.com PCA has been successfully used to classify different types of textile fibers based on their spectral signatures and to distinguish between various stages of degradation in wastewater treatment processes. researchgate.netbibliotekanauki.pl The loadings plots in PCA indicate which wavelengths (variables) are most influential in each principal component, helping to identify the spectral regions associated with the parent dye and its transformation products. uvic.ca This allows for a qualitative interpretation of the complex spectral data, revealing patterns and relationships that are not obvious from visual inspection of the raw spectra. researchgate.net

Multivariate Calibration for Predictive Modeling (e.g., Artificial Neural Networks)

Multivariate calibration techniques are used to build models that can predict a property of interest (e.g., dye concentration) from a measured signal (e.g., a UV-Vis spectrum). While methods like Partial Least Squares (PLS) are common, Artificial Neural Networks (ANNs) have gained prominence for their ability to model complex, non-linear relationships. scirp.orgiwaponline.comtci-thaijo.org

An ANN is a computational model inspired by the structure of biological neural networks. tandfonline.commdpi.com A typical feed-forward network used for calibration consists of an input layer (which receives the spectral data), one or more hidden layers (where non-linear transformations are performed), and an output layer (which provides the predicted concentration). tandfonline.comresearchgate.net The network is "trained" using a set of samples with known concentrations and their corresponding spectra. During training, the internal weights of the network are adjusted to minimize the difference between the predicted and actual concentrations. eeer.org

ANN models have been successfully applied to predict the concentration of multiple dyes in mixtures with severely overlapping spectra and to model the degradation efficiency of pollutants under various conditions. iwaponline.comeeer.orggrafiati.com The performance of an ANN model is typically evaluated using statistical parameters like the coefficient of determination (R²) and the root mean square error (RMSE). mdpi.comemerson.com

The table below shows typical parameters and performance for ANN models used in dye analysis and degradation modeling.

| Parameter | Typical Value/Type | Reference |

|---|---|---|

| Network Type | Multi-Layer Perceptron (MLP) | researchgate.net |

| Input Layer | Spectral absorbances at selected wavelengths or PC scores | researchgate.net |

| Hidden Layers | Typically one, with 5-12 neurons | mdpi.comresearchgate.net |

| Output Layer | Predicted concentration or degradation efficiency | researchgate.net |

| Training Algorithm | Levenberg-Marquardt backpropagation | researchgate.net |

| Performance (R²) | > 0.95 | mdpi.comgrafiati.com |

Online Monitoring and Process Analytical Technology (PAT) Applications

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process and quality attributes. mt.comvdu.lt The goal of PAT is to build quality into a process by understanding and controlling it in real-time. mt.com This concept is highly applicable to wastewater treatment, where real-time monitoring can ensure that degradation processes are running efficiently and meeting discharge regulations. americanpharmaceuticalreview.com

The implementation of PAT relies on the integration of online analytical instruments, such as in-situ spectroscopic probes (FTIR, Raman, UV-Vis), that can provide continuous data from within a reactor without the need for manual sampling. emerson.comresearchgate.net This real-time data can then be fed into the chemometric models described previously (e.g., PCA and ANN) to monitor the state of the process. For example, an online UV-Vis probe could continuously measure the spectrum of the wastewater being treated. A multivariate calibration model could then predict the concentration of this compound and its key metabolites in real-time, allowing for automated process adjustments (e.g., oxidant dosage, reaction time) to maintain optimal performance. americanpharmaceuticalreview.com

The benefits of applying PAT to dye degradation include improved process efficiency, reduced operational costs, enhanced safety, and continuous quality assurance. emerson.commt.com It represents a shift from retrospective quality control based on laboratory analysis of collected samples to proactive, real-time process management. vdu.lt

Theoretical and Computational Chemistry Studies on Acid Green 22

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on quantum mechanics, are instrumental in understanding the intrinsic properties of a molecule that govern its reactivity and spectral characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.orgscirp.org It is a widely used approach for predicting the properties of molecules like dyes. dergipark.org.trbeilstein-journals.org For triarylmethane dyes, the class to which Acid Green 22 belongs, DFT calculations can elucidate the distribution of electron density and the energies of molecular orbitals. scielo.brresearchgate.net

The key molecular orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's color, photostability, and chemical reactivity. scirp.orgdergipark.org.trresearchgate.net A smaller HOMO-LUMO gap generally implies that the molecule can be excited by lower-energy light (i.e., light of a longer wavelength) and is typically more reactive. scirp.org

Global reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of a molecule's reactivity.

Table 1: Key Global Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scirp.orgdergipark.org.tr |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | Measures the electrophilic character of a molecule. |

These descriptors are commonly calculated in DFT studies to predict molecular behavior. scirp.org